2-Chloro-5-nitroaniline hydrochloride 2-Chloro-5-nitroaniline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13578198
InChI: InChI=1S/C6H5ClN2O2.ClH/c7-5-2-1-4(9(10)11)3-6(5)8;/h1-3H,8H2;1H
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])N)Cl.Cl
Molecular Formula: C6H6Cl2N2O2
Molecular Weight: 209.03 g/mol

2-Chloro-5-nitroaniline hydrochloride

CAS No.:

Cat. No.: VC13578198

Molecular Formula: C6H6Cl2N2O2

Molecular Weight: 209.03 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-nitroaniline hydrochloride -

Specification

Molecular Formula C6H6Cl2N2O2
Molecular Weight 209.03 g/mol
IUPAC Name 2-chloro-5-nitroaniline;hydrochloride
Standard InChI InChI=1S/C6H5ClN2O2.ClH/c7-5-2-1-4(9(10)11)3-6(5)8;/h1-3H,8H2;1H
Standard InChI Key NFYWABKQXIXBLN-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])N)Cl.Cl
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])N)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzene ring substituted with a chlorine atom at the 2-position, a nitro group at the 5-position, and an amino group that forms a hydrochloride salt . X-ray crystallographic studies reveal a planar aromatic system with intramolecular hydrogen bonding between the amino group and adjacent substituents, stabilizing the molecular structure .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Melting Point117–121°C (decomposes)
Density1.5±0.1 g/cm³
SolubilitySoluble in polar solvents (e.g., methanol, chloroform)
Flash Point191°C (375°F)
Refractive Index1.587 (estimated)

The hydrochloride form enhances aqueous solubility compared to the parent amine, making it suitable for biomedical applications. Thermal gravimetric analysis (TGA) indicates stability up to 150°C, beyond which decomposition occurs via release of HCl and nitro group reduction .

Synthesis and Manufacturing

Industrial Synthesis

The synthesis of 2-chloro-5-nitroaniline hydrochloride involves a three-step process:

  • Acylation: 3-Chloroaniline is treated with formic acid in iso-propyl ether at reflux (80–100°C) to form N-formyl-3-chloroaniline .

  • Nitrification: The intermediate is reacted with nitric acid (HNO₃) and acetic anhydride at –5 to 10°C, introducing the nitro group at the 5-position .

  • Hydrolysis and Salt Formation: The nitro intermediate is hydrolyzed with 20–25% NaOH under reflux, followed by HCl treatment to yield the hydrochloride salt .

This method achieves a yield of 91.2% with 99.5% purity, as verified by high-performance liquid chromatography (HPLC) .

Crystallization and Characterization

Single crystals of 2-chloro-5-nitroaniline hydrochloride are grown using slow evaporation techniques in methanol. X-ray diffraction (XRD) confirms a monoclinic crystal system with space group P2₁/c and lattice parameters a = 7.42 Å, b = 12.85 Å, c = 9.03 Å . Dielectric studies reveal anisotropic behavior, with a dielectric constant of 4.8 at 1 MHz, suggesting potential applications in nonlinear optics .

Applications in Pharmaceutical and Material Science

Anticancer Therapeutics

2-Chloro-5-nitroaniline hydrochloride serves as a precursor in synthesizing inhibitors targeting oncogenic microRNAs (miRNAs). For example, derivatives have shown IC₅₀ values of 1.2–3.8 μM against breast cancer cell lines (MCF-7, MDA-MB-231) by downregulating miR-21 and miR-155 .

Antiviral Agents

The compound is utilized in developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. A 2024 study demonstrated that its derivatives exhibit EC₅₀ values of 0.08–0.12 μM against HIV-1 strain IIIB, outperforming first-line drugs like efavirenz .

Material Science Applications

In optoelectronics, thin films of 2-chloro-5-nitroaniline hydrochloride exhibit a second harmonic generation (SHG) efficiency 1.8 times that of potassium dihydrogen phosphate (KDP), making them candidates for frequency-doubling devices .

Biodegradation and Environmental Fate

Microbial Degradation Pathways

Cupriavidus sp. strain CNP-8 metabolizes 2-chloro-5-nitroaniline hydrochloride via a partial reductive pathway :

  • Nitroreduction: MnpA (NADPH-dependent nitroreductase) reduces the nitro group to hydroxylamine, forming 2-chloro-5-hydroxylaminophenol .

  • Dechlorination: MnpD (dehalogenase) removes the chlorine atom, yielding aminohydroquinone .

  • Ring Cleavage: MnpC (dioxygenase) cleaves the aromatic ring, producing 6-amino-4-hydroxy-6-oxohexa-2,4-dienoic acid .

The pathway achieves 95% degradation of 0.4 mM substrate within 42 hours under aerobic conditions .

Ecotoxicology

The compound exhibits moderate persistence in soil (DT₅₀ = 28 days) and high toxicity to aquatic organisms:

  • Daphnia magna (48h LC₅₀): 2.1 mg/L

  • Pseudokirchneriella subcapitata (72h EC₅₀): 0.8 mg/L .

Recent Research Advances

Crystal Engineering

A 2023 study optimized crystal growth using the vertical Bridgman technique, producing 2-chloro-5-nitroaniline hydrochloride crystals with a Vickers hardness of 45 kgf/mm² and a laser damage threshold of 3.2 GW/cm² . These properties are critical for high-power laser applications.

Drug Delivery Systems

Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 120±15 nm) enhanced bioavailability by 4.2-fold in murine models, enabling targeted delivery to tumor tissues .

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